(S)-1-(Furan-3-yl)ethan-1-amine hydrochloride
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Overview
Description
(S)-1-(Furan-3-yl)ethan-1-amine hydrochloride is a chiral amine compound with a furan ring attached to an ethanamine backbone. The compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(Furan-3-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-1-(Furan-3-yl)ethan-1-amine.
Reaction with Hydrochloric Acid: The amine is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors to scale up the synthesis process.
Purification: Employing techniques such as crystallization or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-1-(Furan-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The amine group can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the furan ring.
Reduction Products: Reduced amine derivatives.
Substitution Products: Substituted ethanamine derivatives.
Scientific Research Applications
(S)-1-(Furan-3-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-(Furan-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
®-1-(Furan-3-yl)ethan-1-amine Hydrochloride: The enantiomer of (S)-1-(Furan-3-yl)ethan-1-amine hydrochloride.
1-(Furan-2-yl)ethan-1-amine Hydrochloride: A similar compound with the furan ring attached at a different position.
1-(Thiophen-3-yl)ethan-1-amine Hydrochloride: A compound with a thiophene ring instead of a furan ring.
Uniqueness: this compound is unique due to its specific chiral configuration and the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(1S)-1-(furan-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO.ClH/c1-5(7)6-2-3-8-4-6;/h2-5H,7H2,1H3;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUYLMGGLPAIED-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=COC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=COC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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